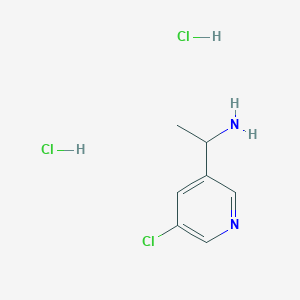![molecular formula C25H23FN4O3S B12505224 3-(4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12505224.png)
3-(4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}phenyl)methyl]-4-hydroxythieno[3,2-d]pyrimidin-2-one is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidin-2-one core, a hydroxy group at the 4-position, and a piperazine moiety substituted with a 4-fluorophenyl group. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}phenyl)methyl]-4-hydroxythieno[3,2-d]pyrimidin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidin-2-one Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thieno[3,2-d]pyrimidin-2-one core.
Introduction of the Hydroxy Group: The hydroxy group at the 4-position can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Attachment of the Piperazine Moiety: The piperazine moiety is introduced through nucleophilic substitution reactions, where the piperazine ring is substituted with a 4-fluorophenyl group.
Final Coupling: The final step involves coupling the piperazine-substituted intermediate with the thieno[3,2-d]pyrimidin-2-one core under suitable conditions, such as using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution Reagents: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted piperazine derivatives.
科学的研究の応用
3-[(4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}phenyl)methyl]-4-hydroxythieno[3,2-d]pyrimidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The piperazine moiety, substituted with a 4-fluorophenyl group, is known to interact with various receptors and enzymes, modulating their activity. The thieno[3,2-d]pyrimidin-2-one core can interact with nucleic acids and proteins, affecting cellular processes such as DNA replication and protein synthesis. The hydroxy group at the 4-position can form hydrogen bonds, enhancing the compound’s binding affinity to its targets.
類似化合物との比較
Similar Compounds
Thieno[3,2-d]pyrimidin-2-one Derivatives: Compounds with similar core structures but different substituents.
Piperazine Derivatives: Compounds with piperazine moieties substituted with various groups.
Fluorophenyl Compounds: Compounds containing fluorophenyl groups attached to different cores.
Uniqueness
The uniqueness of 3-[(4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}phenyl)methyl]-4-hydroxythieno[3,2-d]pyrimidin-2-one lies in its combination of functional groups, which imparts a distinct set of chemical and biological properties
特性
分子式 |
C25H23FN4O3S |
|---|---|
分子量 |
478.5 g/mol |
IUPAC名 |
3-[[4-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]phenyl]methyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H23FN4O3S/c26-19-5-7-20(8-6-19)28-10-12-29(13-11-28)22(31)15-17-1-3-18(4-2-17)16-30-24(32)23-21(9-14-34-23)27-25(30)33/h1-9,14H,10-13,15-16H2,(H,27,33) |
InChIキー |
GISBQNZDVCDTLY-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CC3=CC=C(C=C3)CN4C(=O)C5=C(C=CS5)NC4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


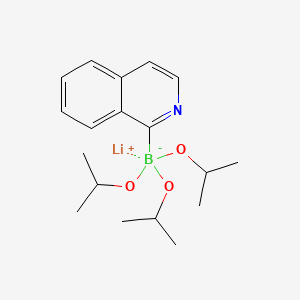
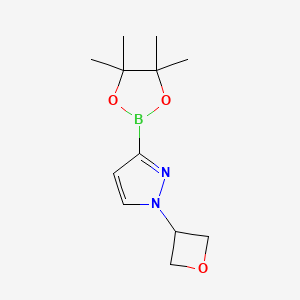
![7-(1,3-benzodioxol-5-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12505150.png)
![1-(2-{[3-(Methylsulfanyl)phenyl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12505162.png)
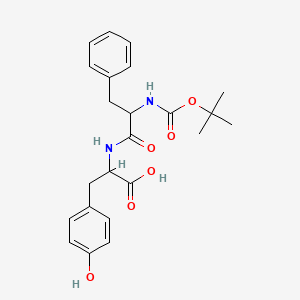
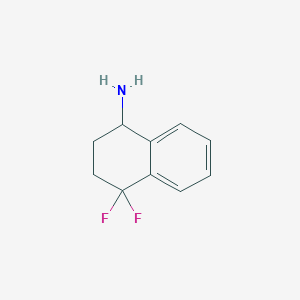

![3-Oxo-4-[2-(4-sulfonaphthalen-1-yl)hydrazin-1-ylidene]naphthalene-2,7-disulfonic acid trisodium](/img/structure/B12505188.png)
![5-(3-fluorophenyl)-4-hydroxy-2-(4-methylpiperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12505194.png)
![N-{[3,5-bis(trifluoromethyl)phenyl][2-(dicyclohexylphosphanyl)phenyl]methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12505201.png)

![(2S,4R)-4-Hydroxy-N-[4-(4-methyl-5-thiazolyl)benzyl]pyrrolidine-2-carboxamide Hydrochloride](/img/structure/B12505206.png)

